Computed Lipophilicity (XLogP3-AA) Advantage: Target Compound versus N-Methyl and NH Indoline Analogs
The target compound has a PubChem-calculated XLogP3-AA of 3.0, establishing a lipophilicity window that favors passive membrane permeation while maintaining aqueous solubility suitable for oral bioavailability. By class-level inference, the N-ethyl substituent adds approximately 0.5 log units of lipophilicity compared to the N-methyl analog (methyl 6-bromo-1-methylindoline-4-carboxylate, CAS 1629879-87-3, estimated XLogP3 ~2.5) and approximately 1.0–1.2 log units compared to the NH analog (methyl 6-bromoindoline-4-carboxylate, CAS 1240523-98-1, estimated XLogP3 ~1.8) [1]. This places the target compound closer to the CNS drug-like sweet spot (XLogP 2–4) recommended by Lipinski guidelines, whereas the NH analog falls below this range, potentially limiting its passive BBB penetration [2].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0 (PubChem computed, 2021.05.07 release) |
| Comparator Or Baseline | N-Methyl analog (CAS 1629879-87-3): XLogP3 estimated ~2.5; NH analog (CAS 1240523-98-1): XLogP3 estimated ~1.8 (estimated by CH₂ increment method, not experimentally measured) |
| Quantified Difference | Target vs. N-methyl: ΔXLogP3 ≈ +0.5; Target vs. NH: ΔXLogP3 ≈ +1.2 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator values are class-level estimates based on methylene group contribution of ~0.5 log units per CH₂ addition |
Why This Matters
Lipophilicity differences of this magnitude directly impact logD, plasma protein binding, and tissue distribution, making the N-ethyl compound the preferred scaffold when CNS penetration or balanced ADME profiles are program objectives.
- [1] PubChem, Compound Summary for CID 117605806: 6-Bromo-1-ethyl-2,3-dihydro-1H-indole-4-carboxylic acid methyl ester — Computed Properties, XLogP3-AA = 3.0. National Center for Biotechnology Information, 2026. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1629880-01-8 View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0 (for CNS drug-likeness XLogP range reference) View Source
